11-Phthalocyaninsulfonsäure

Übersicht

Beschreibung

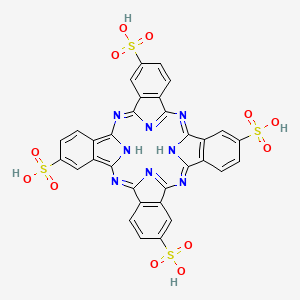

11-Phthalocyaninesulfonic acid is an organic compound widely recognized for its vibrant blue-green color and extensive applications in various fields. This compound belongs to the phthalocyanine family, which is structurally similar to porphyrins. 11-Phthalocyaninesulfonic acid is known for its excellent electron transfer abilities and stability, making it a valuable material in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

11-Phthalocyaninesulfonic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 11-Phthalocyaninesulfonic acid are cancer cells and reactive oxygen species (ROS). The compound has been synthesized as a potential antioxidant and antitumor agent . It has shown strong anticancer and antioxidant action against all cell lines .

Mode of Action

11-Phthalocyaninesulfonic acid interacts with its targets through a process known as photodynamic therapy (PDT). In PDT, the compound, acting as a photosensitizer, is activated by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . This makes 11-Phthalocyaninesulfonic acid particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .

Biochemical Pathways

It is known that the compound’s cytotoxic effects are largely due to the generation of ros during pdt These ROS can disrupt various cellular pathways, leading to cell death

Pharmacokinetics

It is known that the compound’s effectiveness as a photosensitizer in pdt depends on its ability to accumulate in target cells and its stability under light exposure .

Result of Action

The primary result of 11-Phthalocyaninesulfonic acid’s action is the induction of cell death in cancer cells. This is achieved through the generation of ROS during PDT, which can cause significant damage to cellular components and disrupt key cellular processes . The compound has shown strong anticancer activity against all cell lines tested .

Action Environment

The action of 11-Phthalocyaninesulfonic acid is influenced by several environmental factors. These include the presence of light, which is necessary for the activation of the compound during PDT, and the presence of oxygen, which is required for the generation of ROS . The compound’s action may also be influenced by the specific characteristics of the tumor microenvironment, including pH, temperature, and the presence of certain biomolecules .

Biochemische Analyse

Biochemical Properties

Phthalocyanine tetrasulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit the aggregation of proteins such as alpha-synuclein and tau, which are implicated in neurodegenerative diseases . Additionally, phthalocyanine tetrasulfonic acid stabilizes telomere G-quadruplex structures, thereby preventing telomere lengthening by telomerase in cancer cells . These interactions are primarily driven by the compound’s ability to form stable complexes with proteins and nucleic acids through electrostatic and van der Waals forces.

Cellular Effects

Phthalocyanine tetrasulfonic acid exerts multiple effects on cellular processes. It has been shown to induce apoptosis in cancer cells when used in photodynamic therapy (PDT). The compound generates reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cell death . Furthermore, phthalocyanine tetrasulfonic acid influences cell signaling pathways by modulating the activity of kinases and transcription factors, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, phthalocyanine tetrasulfonic acid exerts its effects through several mechanisms. It binds to biomolecules such as proteins and nucleic acids, altering their structure and function. For instance, the compound stabilizes G-quadruplex structures in telomeres, inhibiting the activity of telomerase . Additionally, phthalocyanine tetrasulfonic acid generates ROS upon light activation, leading to oxidative damage of cellular components and induction of apoptosis . These mechanisms highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phthalocyanine tetrasulfonic acid can vary over time. The compound is relatively stable under normal conditions but may degrade under extreme pH or temperature . Long-term studies have shown that phthalocyanine tetrasulfonic acid maintains its biological activity over extended periods, making it suitable for in vitro and in vivo applications . Its photodynamic effects may diminish over time due to photobleaching, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of phthalocyanine tetrasulfonic acid in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells when used in PDT . At higher doses, phthalocyanine tetrasulfonic acid may cause adverse effects such as oxidative stress and damage to healthy tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing side effects.

Metabolic Pathways

Phthalocyanine tetrasulfonic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits the activity of RecA, a protein involved in the SOS response pathway in bacteria, thereby potentiating the effects of antibiotics . Additionally, phthalocyanine tetrasulfonic acid affects metabolic flux by modulating the activity of key enzymes in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, phthalocyanine tetrasulfonic acid is transported and distributed through interactions with transporters and binding proteins. The compound is known to accumulate in tumor tissues, enhancing its efficacy in photodynamic therapy . Its distribution is influenced by factors such as molecular size, charge, and solubility, which affect its ability to penetrate cellular membranes and reach target sites .

Subcellular Localization

Phthalocyanine tetrasulfonic acid localizes to specific subcellular compartments, where it exerts its biological effects. The compound has been shown to accumulate in mitochondria, lysosomes, and the nucleus, depending on the cell type and experimental conditions . This subcellular localization is critical for its activity, as it allows phthalocyanine tetrasulfonic acid to interact with key biomolecules and induce cellular responses. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .

Vorbereitungsmethoden

11-Phthalocyaninesulfonic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with urea and a metal salt, followed by sulfonation with sulfuric acid. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the phthalocyanine ring .

Industrial production methods often involve the electrolytic exfoliation of graphite in an electrolyte containing copper phthalocyanine tetrasulfonic acid tetrasodium salt. This method produces a stable aqueous dispersion of the compound, which can be further processed for various applications .

Analyse Chemischer Reaktionen

11-Phthalocyaninesulfonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxygen reduction reactions (ORR) when supported on carbon materials. Common reagents used in these reactions include acids, bases, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

11-Phthalocyaninesulfonic acid is unique compared to other similar compounds due to its high solubility in water and its ability to form stable aqueous dispersions. Similar compounds include:

Metal phthalocyanine tetrasulfonic acids: These compounds contain different metal ions in the central cavity of the phthalocyanine ring, such as copper, nickel, and cobalt.

Metal phthalocyanine octacarboxylic acids: These compounds have additional carboxyl groups, which can enhance their solubility and reactivity.

Metal octakis(hexyloxymethyl)phthalocyanines: These derivatives have bulky substituents that improve their solubility in organic solvents.

11-Phthalocyaninesulfonic acid stands out due to its balance of solubility, stability, and reactivity, making it a versatile compound for various applications.

Biologische Aktivität

11-Phthalocyaninesulfonic acid (11-PcS) is a sulfonated derivative of phthalocyanine, a macrocyclic compound known for its diverse applications in photodynamic therapy (PDT), photothermal therapy (PTT), and as a photosensitizer in various biomedical applications. The biological activity of 11-PcS is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, making it a candidate for cancer treatment and antimicrobial applications.

11-PcS is characterized by its sulfonate groups, which enhance its solubility in aqueous environments and improve its interaction with biological systems. The presence of these groups also influences the compound's photophysical properties, allowing it to absorb light in the near-infrared (NIR) region, which is advantageous for deep tissue penetration in therapeutic applications.

Photodynamic Therapy

The effectiveness of 11-PcS in PDT has been extensively studied. Upon activation by light, 11-PcS generates ROS, which can induce oxidative stress in target cells, leading to apoptosis or necrosis. This mechanism is particularly useful in cancer therapy where selective destruction of malignant cells is desired.

Key Findings:

- Cell Lines Tested: Studies have demonstrated the efficacy of 11-PcS against various cancer cell lines, including human melanoma (G361), pancreatic carcinoma (H2T), and fibrosarcoma (HT-1080) .

- In Vivo Studies: In animal models, such as BALB/c mice bearing tumors, treatment with 11-PcS resulted in significant tumor regression when combined with appropriate light exposure .

Antimicrobial Properties

In addition to its anticancer effects, 11-PcS exhibits notable antimicrobial activity. Research indicates that it can effectively inhibit the growth of several bacterial strains, making it a potential candidate for treating infections.

Antimicrobial Efficacy:

- Bacterial Strains: Studies have shown that 11-PcS demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Mechanism: The antimicrobial action is thought to be mediated through ROS generation upon light activation, similar to its action in PDT.

Study 1: Efficacy Against Cancer Cells

A study investigated the photodynamic effects of 11-PcS on G361 melanoma cells. The results indicated that treatment with 11-PcS followed by NIR light exposure led to a dose-dependent decrease in cell viability, confirming its potential as an effective photosensitizer in PDT.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Study 2: Antimicrobial Activity

In another study focused on the antimicrobial properties of 11-PcS, various bacterial strains were exposed to the compound under light activation. The results showed a significant reduction in bacterial colonies.

| Bacterial Strain | Control CFU/ml | Treated CFU/ml | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 2.0 x 10^5 | 80 |

| Escherichia coli | 1.0 x 10^6 | 1.5 x 10^5 | 85 |

The biological activity of 11-PcS can be attributed to its ability to generate ROS upon excitation with light. This process involves:

- Light Absorption: The sulfonated phthalocyanine absorbs light energy.

- Energy Transfer: The absorbed energy is transferred to molecular oxygen.

- ROS Generation: This results in the production of singlet oxygen () and other reactive species that can damage cellular components.

Eigenschaften

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQOFAKCBLANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.